molecular formula C21H11NO5S B555847 Fluorescein isothiocyanate isomer I CAS No. 3012-71-3

Fluorescein isothiocyanate isomer I

Cat. No.: B555847
CAS No.: 3012-71-3
M. Wt: 389.4 g/mol
InChI Key: WLJPEKSIBAZDIU-UHFFFAOYSA-N
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Description

Fluorescein isothiocyanate isomer I: is a derivative of fluorescein, a synthetic organic compound. It is widely used in various scientific fields due to its fluorescent properties. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the fluorescein molecule, which allows it to react with nucleophiles such as amine and sulfhydryl groups on proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein isothiocyanate isomer I is synthesized by reacting fluorescein with thiophosgene. The reaction typically involves dissolving fluorescein in a suitable solvent such as pyridine, followed by the addition of thiophosgene. The reaction mixture is then stirred at room temperature for several hours to yield fluorescein-5-isothiocyanate .

Industrial Production Methods: In industrial settings, the production of fluorescein-5-isothiocyanate involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product quality .

Scientific Research Applications

Chemistry: Fluorescein isothiocyanate isomer I is used as a fluorescent labeling reagent for proteins and peptides. It is also employed in the synthesis of fluorescent probes and sensors .

Biology: In biological research, fluorescein-5-isothiocyanate is used for labeling antibodies, nucleic acids, and other biomolecules. It is widely used in techniques such as flow cytometry, immunofluorescence, and fluorescence microscopy .

Medicine: this compound is used in diagnostic assays and imaging techniques. It helps in the detection and quantification of specific biomolecules in clinical samples .

Industry: In industrial applications, fluorescein-5-isothiocyanate is used in the development of biosensors and diagnostic kits. It is also employed in quality control processes to detect contaminants and impurities .

Mechanism of Action

Fluorescein isothiocyanate isomer I exerts its effects through its ability to form covalent bonds with nucleophiles such as amine and sulfhydryl groups on proteins. The isothiocyanate group reacts with these nucleophiles to form stable thiourea and dithiourethane bonds. This covalent attachment allows the compound to be used as a fluorescent label, enabling the detection and quantification of biomolecules in various assays .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)-4-isothiocyanatobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJPEKSIBAZDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014888
Record name 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3012-71-3
Record name 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fluorescein isothiocyanate isomer I
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Fluorescein isothiocyanate isomer I
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Fluorescein isothiocyanate isomer I
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Fluorescein isothiocyanate isomer I
Reactant of Route 5
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Fluorescein isothiocyanate isomer I
Reactant of Route 6
Fluorescein isothiocyanate isomer I

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